molecular formula C8H5BrF3NO B13670495 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone

1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone

Cat. No.: B13670495
M. Wt: 268.03 g/mol
InChI Key: NACJVNNUYNVWQQ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an ethanone moiety attached to a pyridine ring

Preparation Methods

The synthesis of 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone typically involves several steps:

    Synthetic Routes: One common method involves the bromination of 2-(trifluoromethyl)pyridine followed by the introduction of an ethanone group. The reaction conditions often include the use of bromine or a brominating agent and a suitable solvent.

    Industrial Production Methods: Industrial production may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and nucleophilic agents.

    Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols. Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are typically used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules. This involves the use of palladium catalysts and boronic acids.

Scientific Research Applications

1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for the development of new medications.

    Industry: In the industrial sector, it is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell proliferation pathways.

Comparison with Similar Compounds

1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 5-Bromo-2-(trifluoromethyl)pyridine and 2-Bromo-4-(trifluoromethyl)pyridine share structural similarities but differ in their functional groups and reactivity.

    Uniqueness: The presence of both bromine and trifluoromethyl groups in this compound provides a unique combination of reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H5BrF3NO

Molecular Weight

268.03 g/mol

IUPAC Name

1-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]ethanone

InChI

InChI=1S/C8H5BrF3NO/c1-4(14)5-2-7(8(10,11)12)13-3-6(5)9/h2-3H,1H3

InChI Key

NACJVNNUYNVWQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC=C1Br)C(F)(F)F

Origin of Product

United States

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